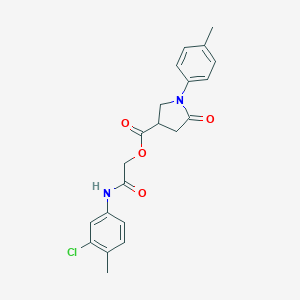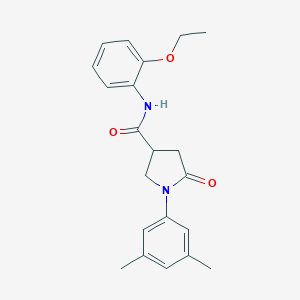
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrrolidinecarboxylate family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, this compound is able to reduce these symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its diverse range of biological activities. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as potential anticancer activity. Another advantage is that this compound has been extensively studied, and its synthesis method has been optimized to produce high yields.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its biological effects. In addition, this compound has not been extensively studied in human trials, so its safety and efficacy in humans is not well-established.
Direcciones Futuras
There are several future directions for research on 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further investigate its potential use in treating cancer. This compound has been shown to induce apoptosis in cancer cells, and it may have potential as a chemotherapeutic agent. Another direction is to further investigate its mechanism of action, which may lead to the development of more specific and effective drugs. Finally, more research is needed to establish the safety and efficacy of this compound in human trials.
Métodos De Síntesis
The synthesis method for 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-chloro-4-methylaniline with ethyl acetoacetate in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to form the final product. This synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use in scientific research due to its diverse range of biological activities. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in treating cancer, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C21H21ClN2O4 |
|---|---|
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4/c1-13-3-7-17(8-4-13)24-11-15(9-20(24)26)21(27)28-12-19(25)23-16-6-5-14(2)18(22)10-16/h3-8,10,15H,9,11-12H2,1-2H3,(H,23,25) |
Clave InChI |
QZDNZIPKQJAXCS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)







